(5E)-1-benzyl-5-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5E)-1-benzyl-5-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that combines a diazinane ring with a pyrazolone moiety, making it an interesting subject for research in medicinal chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-benzyl-5-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-1,3-diazinane-2,4,6-trione typically involves a multi-step process. One common method starts with the preparation of 1,5-dimethyl-3-oxo-2-phenylpyrazole, which is then reacted with benzylamine and a suitable aldehyde under controlled conditions to form the desired product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process might include steps like crystallization, filtration, and purification using techniques such as column chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-benzyl-5-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-1,3-diazinane-2,4,6-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules
Biology
Biologically, (5E)-1-benzyl-5-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-1,3-diazinane-2,4,6-trione has been studied for its potential as an enzyme inhibitor. Its ability to interact with specific biological targets makes it a candidate for drug development.
Medicine
In medicine, this compound is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities. Its ability to modulate biological pathways is of particular interest in the development of new pharmaceuticals.
Industry
Industrially, this compound can be used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of (5E)-1-benzyl-5-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
1,5-dimethyl-3-oxo-2-phenylpyrazole: A precursor in the synthesis of the target compound.
Benzylamine derivatives: Compounds with similar structural motifs.
Diazinane derivatives: Compounds with similar ring structures.
Uniqueness
What sets (5E)-1-benzyl-5-[[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]methylidene]-1,3-diazinane-2,4,6-trione apart is its combination of a diazinane ring with a pyrazolone moiety, providing unique chemical and biological properties. This structural uniqueness allows for diverse applications and makes it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H21N5O4 |
---|---|
Molecular Weight |
431.4 g/mol |
IUPAC Name |
1-benzyl-5-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)iminomethyl]-6-hydroxypyrimidine-2,4-dione |
InChI |
InChI=1S/C23H21N5O4/c1-15-19(22(31)28(26(15)2)17-11-7-4-8-12-17)24-13-18-20(29)25-23(32)27(21(18)30)14-16-9-5-3-6-10-16/h3-13,30H,14H2,1-2H3,(H,25,29,32) |
InChI Key |
ODEUNWSFBFXJJC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=CC3=C(N(C(=O)NC3=O)CC4=CC=CC=C4)O |
Origin of Product |
United States |
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